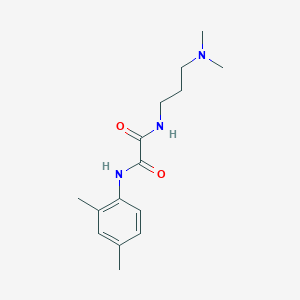

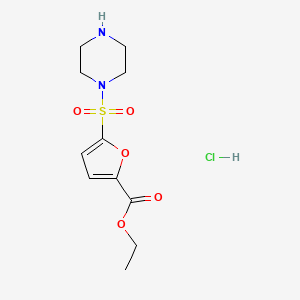

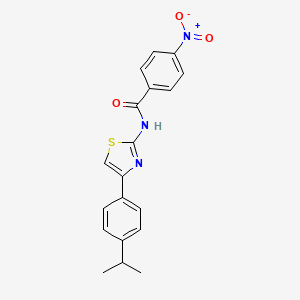

N1-(3-(dimethylamino)propyl)-N2-(2,4-dimethylphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound can be synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N, N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . Further details on the synthetic pathway and reaction conditions would require a deeper investigation of relevant literature.

Applications De Recherche Scientifique

Nitrosamines and Water Technology

Nitrosamines, including N-nitrosodimethylamine (NDMA), are significant in water technology due to their identification as disinfection by-products (DBPs) in chloraminated waters, posing higher consumer health risks than chlorinated DBPs. The study by Nawrocki and Andrzejewski (2011) provides a comprehensive review of nitrosamines in water, their occurrence, formation mechanisms, and attempts to remove them from water. This research highlights the importance of understanding nitrosamine precursors and the mechanisms of their formation to improve water treatment processes and reduce health risks associated with water consumption (Nawrocki & Andrzejewski, 2011).

Kinetics and Mechanisms of NDMA Formation

Sharma (2012) provides an in-depth analysis of the kinetics and mechanisms involved in the formation and destruction of NDMA in water, emphasizing the role of various disinfectants and the importance of understanding these processes for effective water treatment and minimizing health risks associated with NDMA exposure (Sharma, 2012).

Coordination Chemistry and Biological Properties

The coordination, structure, and potential applications of thioureas, including 1-(acyl/aroyl)-3-(substituted) thioureas, are reviewed by Saeed, Flörke, and Erben (2014). This study discusses the compounds' applications as ligands in coordination chemistry and their biological aspects, highlighting the interdisciplinary approach combining chemical versatility with biological applications (Saeed, Flörke, & Erben, 2014).

Environmental Fate of Alkylphenols and Ethoxylates

Ying, Williams, and Kookana (2002) review the environmental fate of alkylphenol ethoxylates (APEs) and their metabolites, including alkylphenols like nonylphenol and octylphenol. This research is crucial for understanding the environmental impact of these compounds, their persistence, and the potential for endocrine-disrupting effects, emphasizing the need for effective management and treatment strategies to mitigate environmental contamination (Ying, Williams, & Kookana, 2002).

Nitrogen Heterocycles in Pharmaceuticals

The analysis of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals by Vitaku, Smith, and Njardarson (2014) highlights the significance of nitrogen heterocycles as structural components in drug development. This study provides insights into the most commonly utilized nitrogen heterocycles, their substitution patterns, and architectural cores, offering valuable information for the design and development of new pharmaceuticals (Vitaku, Smith, & Njardarson, 2014).

Propriétés

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-(2,4-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-11-6-7-13(12(2)10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEZXNWALJFBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

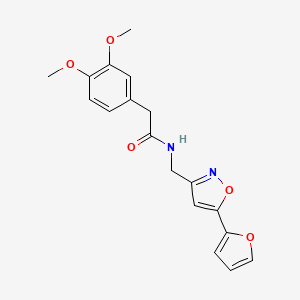

![[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2766781.png)

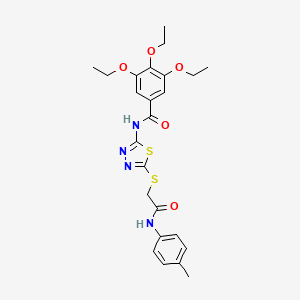

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)

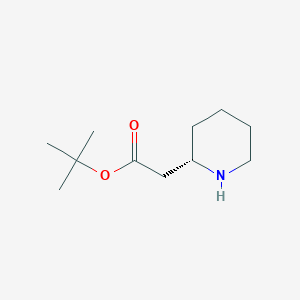

![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)

![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)